methyl 5-bromo-2-iodo-1H-indole-3-carboxylate
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Overview
Description
Methyl 5-bromo-2-iodo-1H-indole-3-carboxylate is a complex organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-bromo-2-iodo-1H-indole-3-carboxylate typically involves the bromination and iodination of indole derivatives. One common method starts with 5-bromo-1H-indole, which is then iodinated under controlled conditions. The reaction is carried out in an anhydrous solvent like tetrahydrofuran (THF) with the addition of pyridine and trichloroacetyl chloride at low temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial for maintaining the reaction conditions.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-bromo-2-iodo-1H-indole-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using reagents like organolithium or Grignard reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Substitution: Reagents like n-butyllithium or phenylmagnesium bromide in anhydrous conditions.
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
Methyl 5-bromo-2-iodo-1H-indole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicine: Investigated for its potential therapeutic applications due to its ability to interact with various biological targets.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 5-bromo-2-iodo-1H-indole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- Methyl 5-bromo-1H-indole-3-carboxylate
- Methyl 6-methoxy-1H-indole-3-carboxylate
- Methyl 5-methoxy-1H-indole-3-carboxylate
Comparison: Methyl 5-bromo-2-iodo-1H-indole-3-carboxylate is unique due to the presence of both bromine and iodine atoms, which can significantly influence its reactivity and biological activity compared to similar compounds. The dual halogenation can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various biological applications .
Properties
CAS No. |
1905485-20-2 |
---|---|
Molecular Formula |
C10H7BrINO2 |
Molecular Weight |
380 |
Purity |
95 |
Origin of Product |
United States |
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